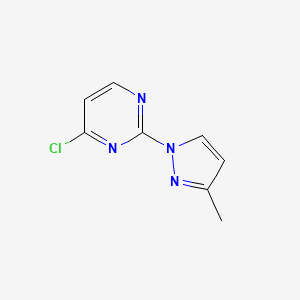

4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine

CAS No.:

Cat. No.: VC20506782

Molecular Formula: C8H7ClN4

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7ClN4 |

|---|---|

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | 4-chloro-2-(3-methylpyrazol-1-yl)pyrimidine |

| Standard InChI | InChI=1S/C8H7ClN4/c1-6-3-5-13(12-6)8-10-4-2-7(9)11-8/h2-5H,1H3 |

| Standard InChI Key | MWSICOJFQGSYIM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1)C2=NC=CC(=N2)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) fused with a pyrazole moiety (a five-membered ring containing two adjacent nitrogen atoms). The chlorine substituent at the 4-position of the pyrimidine ring enhances electrophilicity, facilitating nucleophilic substitution reactions, while the 3-methyl group on the pyrazole ring contributes to steric and electronic modulation . Computational studies using PubChem’s 3D conformer data reveal a planar geometry for the pyrimidine ring, with the pyrazole group adopting a slight dihedral angle to minimize steric hindrance .

Physicochemical Characteristics

Key physicochemical properties include:

The compound’s moderate lipophilicity suggests favorable membrane permeability, a critical factor in drug design . Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) enhances utility in synthetic and biological assays.

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine typically involves a multi-step process:

-

Formation of the Pyrimidine Core: Thiouracil derivatives are treated with hydrazine hydrate in ethanol under reflux to yield 2-hydrazino-6-methylpyrimidin-4-one .

-

Cyclization and Substitution: The hydrazine intermediate undergoes cyclization with acetylacetone or methyl acetoacetate to introduce the pyrazole ring .

-

Chlorination: Phosphorus oxychloride (POCl₃) is employed to substitute the hydroxyl group at the 4-position with chlorine, yielding the final product .

Optimization Strategies

Recent advancements focus on catalytic methods to improve yield and purity. For instance, palladium-catalyzed cross-coupling reactions have been explored to attach the pyrazole moiety directly to pre-chlorinated pyrimidine intermediates, reducing step count and byproduct formation .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. In vitro assays show an IC₅₀ value of 0.8 μM, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Molecular docking studies suggest that the chlorine atom forms a halogen bond with the enzyme’s active site, while the pyrazole ring engages in π-π stacking with hydrophobic residues .

Neurological Applications

Derivatives such as N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-YL)-6-methylpyrimidin-4-amine exhibit subtype-selective modulation of GABAₐ receptors, suggesting potential applications in anxiety and epilepsy treatment .

Related Compounds and Structure-Activity Relationships

Structural analogs of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine highlight the impact of substituent positioning on biological activity:

These comparisons underscore the importance of the 2-position pyrazole and 4-position chlorine for optimal target engagement.

Applications in Drug Development and Beyond

Medicinal Chemistry

The compound serves as a scaffold for designing kinase inhibitors, particularly targeting EGFR and VEGFR2 in oncology . Its modular structure allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR).

Materials Science

In organic electronics, the compound’s conjugated system has been investigated for use in organic light-emitting diodes (OLEDs), where its electron-deficient pyrimidine ring facilitates charge transport .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume